2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole
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Overview
Description
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen. This substitution is useful in various research applications, including metabolic studies, environmental analysis, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of the Butyl and Chloro Groups: The butyl and chloro groups are introduced through alkylation and chlorination reactions, respectively.
Incorporation of the Benzyloxymethyl Group: The benzyloxymethyl group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted imidazole derivatives.
Scientific Research Applications
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in clinical diagnostics for imaging and diagnostic purposes, including positron emission tomography (PET) scans.
Industry: Applied in environmental analysis to detect pollutants and in quality control processes
Mechanism of Action
The mechanism of action of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can bind to enzymes and receptors, influencing their activity and providing insights into biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde: Similar structure but lacks the benzyloxymethyl group and deuterium atoms.
2-Butyl-4-chloro-1H-imidazole: Lacks the benzyloxymethyl group and deuterium atoms.
Uniqueness
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. The presence of the benzyloxymethyl group also provides additional functional versatility compared to similar compounds .
Properties
IUPAC Name |
4-chloro-5-(phenylmethoxymethyl)-2-(4,4,4-trideuteriobutyl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-2-3-9-14-17-13(15(16)18-14)11-19-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,18)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFBRRGRCRQCZ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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